molecular formula C6H2BrF3O2S B13227400 4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride

4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride

Katalognummer: B13227400
Molekulargewicht: 275.05 g/mol
InChI-Schlüssel: GNQDVMYHQBZJEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C6H2BrF2O2S. This compound is characterized by the presence of bromine, fluorine, and sulfonyl fluoride groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with fluoride sources. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonate esters with nucleophiles. This reactivity makes it useful in modifying biomolecules and designing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2,5-difluorobenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The combination of these halogens with the sulfonyl fluoride group enhances its reactivity and makes it suitable for specific applications in chemical synthesis and research .

Eigenschaften

Molekularformel

C6H2BrF3O2S

Molekulargewicht

275.05 g/mol

IUPAC-Name

4-bromo-2,5-difluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2BrF3O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H

InChI-Schlüssel

GNQDVMYHQBZJEY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1S(=O)(=O)F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.